REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6](C(O)=O)[C:5]([F:14])=[C:4]([F:15])[C:3]=1[CH2:16]C(O)=O.CN1CCCC1=O.Cl>C(N(CC)CC)C>[CH3:16][C:3]1[C:2]([F:1])=[C:7]([CH:6]=[C:5]([F:14])[C:4]=1[F:15])[C:8]([OH:10])=[O:9]
|
Name
|
2-(2,5,6-trifluoro-3,4-dicarboxyphenyl)acetic acid
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C(=O)O)C(=O)O)F)F)CC(=O)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 140° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
ADDITION
|
Details
|
by adding diethylether and aqueous solution of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
CC=1C(=C(C(=O)O)C=C(C1F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |